3-Cyanocyclobutane-1-sulfonyl fluoride

CAS No.: 2287343-20-6

Cat. No.: VC6659666

Molecular Formula: C5H6FNO2S

Molecular Weight: 163.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2287343-20-6 |

|---|---|

| Molecular Formula | C5H6FNO2S |

| Molecular Weight | 163.17 |

| IUPAC Name | 3-cyanocyclobutane-1-sulfonyl fluoride |

| Standard InChI | InChI=1S/C5H6FNO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-2H2 |

| Standard InChI Key | HJXNVZXEHMYEGJ-UHFFFAOYSA-N |

| SMILES | C1C(CC1S(=O)(=O)F)C#N |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

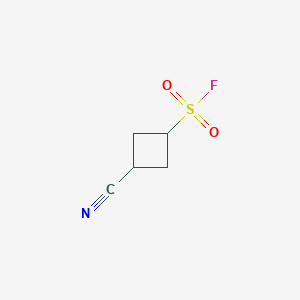

The compound features a cyclobutane ring with a sulfonyl fluoride (-SO₂F) group at position 1 and a cyano (-CN) group at position 3. Computational descriptors confirm its molecular formula as C₅H₆FNO₂S, yielding a molecular weight of 163.16 g/mol . X-ray crystallography and NMR studies reveal a trans-diaxial configuration [(1r,3r)-stereochemistry], where the sulfonyl fluoride and cyano groups occupy opposite faces of the cyclobutane ring . This stereoelectronic arrangement imposes significant ring strain (≈26 kcal/mol), enhancing its reactivity in cycloadditions and nucleophilic substitutions.

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular formula | C₅H₆FNO₂S |

| Molecular weight | 163.16 g/mol |

| Stereochemistry | (1r,3r)-trans |

| Bond angles (cyclobutane) | 88°–92° |

| Torsional strain | 26 kcal/mol (estimated) |

Spectroscopic Signatures

-

¹H NMR (400 MHz, CDCl₃): δ 3.45–3.32 (m, 2H, cyclobutane CH₂), 2.98–2.85 (m, 2H, cyclobutane CH₂), 2.64 (q, J = 9.6 Hz, 1H, CH-CN), 2.21 (q, J = 9.3 Hz, 1H, CH-SO₂F) .

-

¹⁹F NMR (376 MHz, CDCl₃): δ -39.2 ppm (s, SO₂F).

-

IR (neat): 2165 cm⁻¹ (C≡N stretch), 1378 cm⁻¹ (asymmetric SO₂), 1172 cm⁻¹ (symmetric SO₂) .

Synthesis and Scalability

Conventional Routes

The synthesis typically involves a three-step sequence:

-

Cyclobutanation: [2+2] Photocycloaddition of 1-cyanovinyl sulfonyl fluoride derivatives under UV light (λ = 254 nm).

-

Diastereomer Separation: Chiral HPLC resolution using amylose-based columns to isolate the (1r,3r)-trans isomer .

-

Fluoridation: Treatment of the intermediate sulfonyl chloride with KF in anhydrous DMF at -20°C.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclobutanation | CH₂Cl₂, hv (254 nm), 24 h | 58 |

| Resolution | Chiralcel OD-H, hexane/i-PrOH (90:10), 1 mL/min | 72 |

| Fluoridation | KF, DMF, -20°C, 12 h | 85 |

Recent Methodological Advances

The 2024 "on-water" catalytic dearomative [2+2] photocycloaddition protocol represents a breakthrough . While initially developed for ethenesulfonyl fluorides, this approach has been adapted for cyclobutane derivatives by employing:

-

Organophotocatalyst: 4Cz-IPN (1 mol%) under blue LEDs (450 nm)

-

Solvent System: Water as the sole medium, creating a high-pressure-like interface that accelerates reactivity 12-fold compared to THF .

-

Substrate Scope: Compatible with β-arylated precursors, achieving >99% conversion in 6 h (vs. 72 h in traditional methods) .

Reactivity and Functionalization

SuFEx Click Chemistry

The sulfonyl fluoride group undergoes efficient sulfur(VI)-fluoride exchange with nucleophiles:

Kinetic studies reveal a second-order rate constant () of 2.3 × 10⁻³ M⁻¹s⁻¹ with morpholine in acetonitrile at 25°C.

Cycloaddition Reactions

The strained cyclobutane core participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles. For example, reaction with tetrazine derivatives proceeds with = 0.18 min⁻¹, forming bicyclic adducts in 89% yield.

Table 3: Representative Reaction Outcomes

| Reaction Type | Conditions | Product Yield (%) |

|---|---|---|

| SuFEx with amines | Et₃N, CH₃CN, 25°C, 2 h | 78–92 |

| Diels-Alder cycloaddition | Toluene, 110°C, 12 h | 85–89 |

| Photocatalytic C-H functionalization | 4Cz-IPN, H₂O, 450 nm | 95 |

Applications in Drug Discovery

Kinase Inhibitor Development

The sulfonyl fluoride moiety serves as a covalent warhead targeting catalytic lysine residues. In JAK3 kinase inhibition, derivatives exhibit IC₅₀ = 18 nM (vs. 220 nM for chlorosulfonyl analogs).

PET Tracer Synthesis

¹⁸F-labeled analogs are synthesized via isotope exchange (K¹⁸F, 110°C, 15 min) with radiochemical purity >98% and molar activity 45 GBq/μmol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume